
3-Phenylpropyl 4-(4-Hydroxyphenoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylpropyl 4-(4-Hydroxyphenoxy)benzoate is an organic compound with the molecular formula C22H20O4 and a molecular weight of 348.39 g/mol . This compound is known for its unique structure, which includes a phenylpropyl group and a hydroxyphenoxybenzoate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Phenylpropyl 4-(4-Hydroxyphenoxy)benzoate can be synthesized through several methods. One common method involves the reaction of 3-Phenyl-1-propanol with Benzoyl chloride in the presence of a base such as triethylamine in tetrahydrofuran at room temperature . Another method involves the alcohol interchange reaction between Phenylpropyl alcohol and Methyl benzoate .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenylpropyl 4-(4-Hydroxyphenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylpropyl benzoate derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenylpropyl 4-(4-Hydroxyphenoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the formulation of perfumes and fragrances due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 3-Phenylpropyl 4-(4-Hydroxyphenoxy)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyphenoxy group can form hydrogen bonds with biological molecules, influencing their activity. The phenylpropyl group can interact with hydrophobic regions of proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Phenylpropyl 4-(4-Hydroxyphenoxy)benzoate can be compared with other similar compounds, such as:
3-Phenylpropyl benzoate: Lacks the hydroxyphenoxy group, resulting in different chemical and biological properties.
4-Hydroxyphenyl benzoate: Lacks the phenylpropyl group, affecting its hydrophobic interactions and overall activity.
Phenylpropyl 4-hydroxybenzoate: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Biologische Aktivität
3-Phenylpropyl 4-(4-Hydroxyphenoxy)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, including antioxidant, anti-inflammatory, and cytotoxic properties.
Chemical Structure and Properties
This compound is classified as an ester derived from the phenolic compound 4-hydroxyphenol and the fatty alcohol 3-phenylpropyl. Its molecular formula is C16H18O3, and it exhibits a significant lipophilic character, which may influence its bioactivity.
1. Antioxidant Activity
Research indicates that compounds with similar structures to this compound often exhibit antioxidant properties. For instance, derivatives of caffeic acid, closely related to this compound, have shown high radical scavenging activity in various assays such as DPPH and ABTS tests. The Trolox equivalent antioxidant capacity (TEAC) values for related compounds suggest that these esters can effectively neutralize free radicals, thereby protecting cells from oxidative stress .
Compound Type | DPPH TEAC Value |
---|---|
Caffeic Acid | 1.75 |
Dihydrocaffeic Acid | 2.05 |
Hexyl Dihydrocaffeate | 3.49 |
2. Anti-inflammatory Activity
The anti-inflammatory potential of phenolic compounds has been well-documented. In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, compounds with similar structures have demonstrated significant inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production. For example, treatment with related phenolic esters resulted in a dose-dependent reduction in inflammatory markers by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Mechanism of Action:
- Inhibition of NF-κB signaling pathway
- Reduction in pro-inflammatory cytokine production
3. Cytotoxicity
The cytotoxic effects of phenolic esters have also been explored in various cancer cell lines. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells. The structure-activity relationship suggests that modifications to the phenolic moiety can enhance or reduce cytotoxic effects .
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant properties of several esters derived from caffeic acid, including those structurally similar to this compound. The results indicated that these compounds could effectively scavenge free radicals and protect against lipid peroxidation in vitro.
Case Study 2: Anti-inflammatory Mechanisms
In a controlled experiment using LPS-stimulated RAW 264.7 macrophages, researchers found that a compound structurally analogous to this compound significantly inhibited NO production by up to 81% at optimal concentrations, demonstrating its potential as an anti-inflammatory agent .
Eigenschaften
Molekularformel |
C22H20O4 |
---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
3-phenylpropyl 4-(4-hydroxyphenoxy)benzoate |
InChI |
InChI=1S/C22H20O4/c23-19-10-14-21(15-11-19)26-20-12-8-18(9-13-20)22(24)25-16-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-15,23H,4,7,16H2 |
InChI-Schlüssel |
WFLLDMZRTBSLHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCOC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.